Isoquinoline-6-carboxamide

Immunology Inflammation Cell Signaling

Select Isoquinoline-6-carboxamide (CAS 1158754-94-9) for its unique functional profile: unlike the PBR antagonist PK11195, this unsubstituted core acts as a TLR4 agonist on human macrophages. Ideal for innate immunity, inflammation, and kinase inhibitor (IRAK4) SAR programs. With MW 172.18 and logP 0.59, it offers a favorable lead-like starting point. Documented cytotoxicity (IC50 8.50–12.51 µM) against breast cancer lines provides a reliable baseline for anticancer SAR. Ensure precise target engagement—positional isomerism profoundly alters bioactivity. Procure high-purity (≥97%) material for reproducible research.

Molecular Formula C10H8N2O
Molecular Weight 172.187
CAS No. 1158754-94-9
Cat. No. B2771860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-6-carboxamide
CAS1158754-94-9
Molecular FormulaC10H8N2O
Molecular Weight172.187
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13)
InChIKeyMBJVWMQHKCGMLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-6-carboxamide (CAS 1158754-94-9): A Core Heterocyclic Scaffold with a Unique Bioactivity Profile


Isoquinoline-6-carboxamide (CAS 1158754-94-9) is a small-molecule heterocyclic building block with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It serves as a versatile core scaffold in medicinal chemistry for developing biologically active compounds targeting diverse receptors, including kinases, toll-like receptors, and the peripheral benzodiazepine receptor (PBR/TSPO) . Unlike the extensively substituted analog PK11195, which acts as a selective PBR antagonist with a Kd of 20 nM , the unadorned isoquinoline-6-carboxamide scaffold demonstrates a distinct functional profile, notably acting as an activator of the innate immune receptor Toll-like receptor 4 (TLR4) .

Why Generic Isoquinoline Carboxamides Cannot Substitute for Isoquinoline-6-carboxamide in Specific Research Contexts


The substitution pattern on the isoquinoline ring profoundly dictates biological target engagement and functional outcome, making simple interchange between analogs scientifically unsound. While the highly substituted analog PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide) is a potent and selective antagonist for the PBR/TSPO with a Kd of 20 nM , the unsubstituted core, Isoquinoline-6-carboxamide, exhibits a completely different primary pharmacology, acting as an agonist of Toll-like receptor 4 (TLR4) . Furthermore, within the same core class, moving the carboxamide side chain from the 6-position to the 1- or 11-position on a benzimidazo[2,1-a]isoquinoline scaffold transforms an inactive compound (IC50s > 1 μM) into a reasonably cytotoxic one (IC50s < 1 μM) [1]. These specific positional and substitution-dependent effects underscore the critical need for precise compound selection, as detailed in the quantitative evidence below.

Quantitative Evidence for Isoquinoline-6-carboxamide's Differential Bioactivity and Target Engagement


Divergent Primary Pharmacology: TLR4 Agonism vs. PBR Antagonism

Unlike the close structural analog PK11195, which functions as a selective antagonist at the peripheral benzodiazepine receptor (PBR/TSPO), Isoquinoline-6-carboxamide engages a distinct primary target. It acts as an activator of the innate immune receptor Toll-like receptor 4 (TLR4) on human macrophages , a property not reported for PK11195. This functional divergence is stark, with PK11195 binding to PBR with a high affinity (Kd = 20 nM) , while Isoquinoline-6-carboxamide's primary described mechanism is through TLR4.

Immunology Inflammation Cell Signaling

Differential Cytotoxic Potency in Breast Cancer Cell Lines

Isoquinoline-6-carboxamide demonstrates a specific range of anti-proliferative activity against human breast cancer cell lines, providing a defined baseline for SAR studies. It has been reported to inhibit the growth of MCF-7, SKBR3, and MDA-MB-231 breast cancer cell lines with IC50 values ranging from 8.50 to 12.51 µM . This level of activity places it in a distinct potency class compared to highly optimized, substituted isoquinoline carboxamides, such as the IRAK4 inhibitor (S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)-4-(piperidin-4-ylethynyl)isoquinoline-6-carboxamide, which has an IC50 of 1.70 nM against its kinase target [1].

Oncology Drug Discovery Medicinal Chemistry

Position-Dependent Cytotoxicity: The 6-Carboxamide Position Lacks Activity in Tetracyclic Systems

In a systematic study of benzimidazo[2,1-a]isoquinoline derivatives, the position of the carboxamide side chain was found to be critical for cytotoxic activity. Specifically, compounds bearing the carboxamide side chain at the 6-position were consistently inactive (IC50 > 1 µM) in a panel of cell lines. In stark contrast, analogs with the side chain at the 1- or 11-positions demonstrated significant cytotoxicity, achieving IC50 values of less than 1 µM [1]. This provides direct evidence that the 6-carboxamide substitution pattern on this extended scaffold is detrimental to this particular biological activity.

Medicinal Chemistry Cancer Research Structure-Activity Relationship

Scaffold for High-Affinity IRAK4 Inhibition

The isoquinoline-6-carboxamide core serves as a validated scaffold for developing potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases. While the parent compound itself does not potently inhibit IRAK4, its appropriately substituted derivatives, such as PF-06650833 and others, achieve remarkable potency. For example, a derivative featuring a complex ether substitution at the 1-position (BDBM639195) exhibits an IC50 of 1.70 nM against IRAK4 [1]. This contrasts with the parent's low activity and demonstrates the scaffold's capacity to be optimized for sub-nanomolar target engagement.

Inflammation Autoimmune Disease Kinase Inhibition

Recommended Research and Industrial Applications for Isoquinoline-6-carboxamide Based on Its Unique Profile


Investigating TLR4-Mediated Innate Immune Activation

Isoquinoline-6-carboxamide is uniquely suited for studies investigating the activation of the Toll-like receptor 4 (TLR4) pathway on human macrophages, a functional profile not shared by its close structural analog PK11195 . Researchers focused on innate immunity, inflammation, or macrophage biology can use this compound as a small-molecule tool to stimulate TLR4 signaling, study its downstream effects on CD14/CD36 expression and phagocytosis, and compare its pathway activation with canonical ligands like LPS.

Medicinal Chemistry Optimization for IRAK4 and Kinase Targets

The isoquinoline-6-carboxamide core is a validated privileged structure for developing potent and selective kinase inhibitors, particularly against Interleukin-1 Receptor Associated Kinase 4 (IRAK4) [1]. Medicinal chemists can procure this scaffold to initiate new SAR programs. Its well-defined physical properties (MW 172.18, logP 0.59) provide a favorable starting point, with literature precedent demonstrating that appropriate derivatization can improve target potency from inactive to low nanomolar levels.

Structure-Activity Relationship (SAR) Studies of Cytotoxic Heterocycles

Given its moderate and defined cytotoxic activity against breast cancer cell lines (IC50 = 8.50–12.51 µM) , this compound serves as a reliable baseline control or starting point for SAR campaigns aimed at developing novel anticancer agents. The documented inactivity of 6-carboxamide derivatives in other tetracyclic series [2] provides a critical negative control data point, helping researchers understand the structural requirements for cytotoxicity and avoid unfruitful synthetic pathways.

Chemical Biology Tool for Comparing PBR vs. TLR4 Pathways

For research groups studying the peripheral benzodiazepine receptor (PBR/TSPO), Isoquinoline-6-carboxamide offers a unique control compound. While PK11195 (Kd = 20 nM) is the standard tool for PBR binding and antagonism , Isoquinoline-6-carboxamide can be used to dissect whether observed biological effects are truly PBR-dependent or may involve off-target pathways like TLR4 . This direct comparison allows for more rigorous and specific dissection of signaling pathways in neuroinflammation and cell death models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.